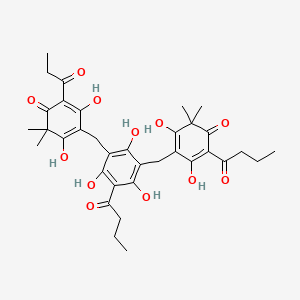
5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione typically involves multiple steps. The starting materials include 6-ethoxycarbonyloxy-2,5,7,8-tetramethylchroman and 4-(bromomethyl)benzyl thiazolidine-2,4-dione. The reaction proceeds through nucleophilic substitution, where the bromomethyl group is replaced by the chroman derivative under basic conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding dihydrothiazolidine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazolidines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a model compound for studying thiazolidinedione derivatives.
Biology: Investigated for its potential antioxidant properties due to the chroman moiety.
Medicine: Explored for its antidiabetic effects, similar to other thiazolidinediones.
Wirkmechanismus
The mechanism of action of 5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione involves its interaction with peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating glucose and lipid metabolism. The compound binds to PPARs, leading to the activation of genes involved in glucose uptake and insulin sensitivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Troglitazone: Another thiazolidinedione with similar antidiabetic properties.
Rosiglitazone: Known for its potent PPARγ agonist activity.
Pioglitazone: Widely used in the treatment of type 2 diabetes.
Uniqueness
5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione is unique due to the presence of the chroman moiety, which imparts additional antioxidant properties. This makes it a promising candidate for further research in both antidiabetic and antioxidant therapies .
Eigenschaften
CAS-Nummer |
137786-87-9 |
|---|---|
Molekularformel |
C27H31NO7S |
Molekulargewicht |
513.6 g/mol |
IUPAC-Name |
[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] ethyl carbonate |
InChI |
InChI=1S/C27H31NO7S/c1-6-32-26(31)34-22-15(2)16(3)23-20(17(22)4)11-12-27(5,35-23)14-33-19-9-7-18(8-10-19)13-21-24(29)28-25(30)36-21/h7-10,21H,6,11-14H2,1-5H3,(H,28,29,30) |
InChI-Schlüssel |
TUWVRIRVQCCGDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC1=C(C2=C(C(=C1C)C)OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



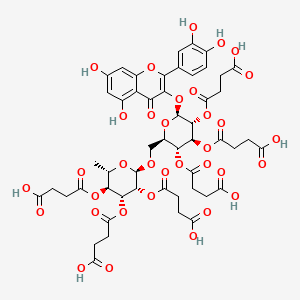
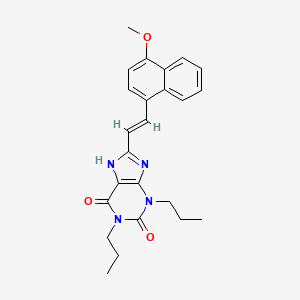


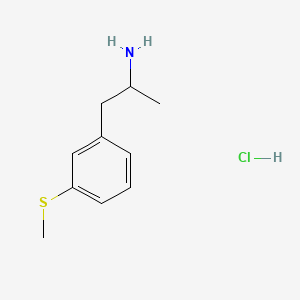

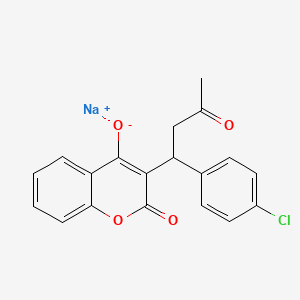
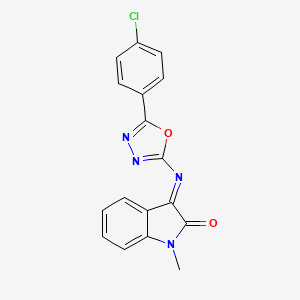

![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)


